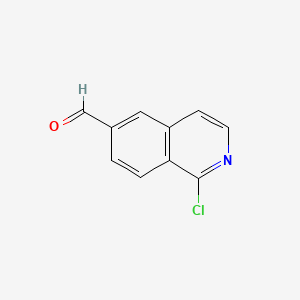

1-Chloroisoquinoline-6-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSADBAYHQRKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-6-carbaldehyde

This technical guide provides a comprehensive overview of plausible synthetic pathways for 1-chloroisoquinoline-6-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of a single, documented synthetic route in published literature, this document outlines two robust and scientifically sound multi-step strategies based on well-established organic chemistry reactions. The information is tailored for researchers, scientists, and professionals in the field of drug development.

I. Overview of Synthetic Strategies

The synthesis of 1-chloroisoquinoline-6-carbaldehyde can be logically approached in two main stages:

-

Construction of the Core Isoquinoline Scaffold: The initial and crucial step is the synthesis of the 6-chloroisoquinoline backbone.

-

Functionalization at the C1 Position: The second stage involves the introduction of the carbaldehyde group at the 1-position of the 6-chloroisoquinoline ring.

Two primary pathways are detailed in this guide, differing in the method used for the C1-formylation:

-

Pathway A: Employs the Pomeranz-Fritsch reaction for the synthesis of 6-chloroisoquinoline, followed by a direct Vilsmeier-Haack formylation to introduce the aldehyde group.

-

Pathway B: Also utilizes the Pomeranz-Fritsch reaction to create the 6-chloroisoquinoline precursor, but then employs the Reissert-Henze reaction for the C1-formylation.

II. Pathway A: Pomeranz-Fritsch Reaction and Vilsmeier-Haack Formylation

This pathway is an efficient and logical route for the synthesis of 1-chloroisoquinoline-6-carbaldehyde.

Caption: Overall workflow for the synthesis of 1-chloroisoquinoline-6-carbaldehyde via Pathway A.

The Pomeranz-Fritsch reaction is a well-established method for constructing the isoquinoline ring system from a benzaldehyde and an aminoacetal.[1][2]

Step 1: Formation of the Schiff Base (Benzalaminoacetal)

-

Combine 4-chlorobenzaldehyde (1.0 mole equivalent) and aminoacetaldehyde diethyl acetal (1.0 mole equivalent) in a suitable solvent such as ethanol.[1]

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base, which can often be used in the next step without further purification.[1]

Step 2: Cyclization to 6-Chloroisoquinoline

-

Slowly add the crude Schiff base to a stirred solution of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (e.g., 0-10 °C).[1]

-

After the addition is complete, heat the reaction mixture (e.g., to 100-120 °C) for several hours.[1]

-

Monitor the reaction by TLC.

-

After cooling, carefully pour the mixture onto crushed ice and neutralize with a base, such as aqueous sodium hydroxide, to a pH of 8-9.[1]

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to afford 6-chloroisoquinoline.[1]

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5]

Step 1: Formation of the Vilsmeier Reagent

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[3]

-

Cool the flask to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise with stirring, maintaining the temperature below 10°C.[2]

-

After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3]

Step 2: Formylation Reaction

-

Dissolve 6-chloroisoquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.[3]

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[3]

-

Heat the reaction mixture, typically in the range of 60°C to 90°C, for several hours to overnight.[2][3]

-

Monitor the reaction progress by TLC.[3]

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2][3]

-

Neutralize the mixture with a base (e.g., sodium acetate, sodium carbonate, or sodium hydroxide) to facilitate the hydrolysis of the intermediate iminium salt to the aldehyde.[3]

-

Extract the product with a suitable organic solvent like ethyl acetate.[2]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield 1-chloroisoquinoline-6-carbaldehyde.[2]

| Reaction Step | Substrate/Product Analogue | Typical Yield (%) | Reference |

| Pomeranz-Fritsch | Synthesis of various isoquinolines | 40-70 | [1][2] |

| Vilsmeier-Haack | Formylation of various isoquinolines | 50-80 | [2][3] |

III. Pathway B: Pomeranz-Fritsch Reaction and Reissert-Henze Reaction

This pathway offers an alternative to direct formylation, proceeding through a Reissert compound intermediate.

Caption: Overall workflow for the synthesis of 1-chloroisoquinoline-6-carbaldehyde via Pathway B.

The synthesis of the 6-chloroisoquinoline precursor is identical to that described in Pathway A.

The Reissert-Henze reaction provides a method for the introduction of a carbaldehyde group at the C1 position of isoquinolines.[1][6]

Step 1: Formation of the Reissert Compound

-

To a vigorously stirred two-phase system of 6-chloroisoquinoline (1.0 mole equivalent) in a non-polar organic solvent like dichloromethane and an aqueous solution of a cyanide source, such as potassium cyanide or sodium cyanide (excess), add benzoyl chloride (1.1 mole equivalents) dropwise at room temperature.[1]

-

Stir the reaction for several hours.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water, dilute aqueous acid (e.g., HCl), dilute aqueous base (e.g., NaOH), and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude Reissert compound, 2-benzoyl-6-chloro-1,2-dihydroisoquinoline-1-carbonitrile, may be purified by recrystallization.

Step 2: Hydrolysis to 1-Chloroisoquinoline-6-carbaldehyde

-

Treat the purified Reissert compound with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[6]

-

Heat the mixture to reflux and monitor the reaction by TLC until the Reissert compound is fully consumed.[6]

-

Cool the reaction mixture, neutralize, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-chloroisoquinoline-6-carbaldehyde.[6]

| Reaction Step | Substrate/Product Analogue | Typical Yield (%) | Reference |

| Reissert Compound Formation | Formation from various isoquinolines | 60-90 | [1] |

| Reissert Compound Hydrolysis | Hydrolysis to various isoquinoline-1-carbaldehydes | 50-80 | [6] |

IV. Conclusion

While a direct, one-pot synthesis for 1-chloroisoquinoline-6-carbaldehyde is not prominently featured in the literature, the multi-step synthetic pathways outlined in this guide provide robust and reliable strategies for its preparation. Both the Vilsmeier-Haack and Reissert-Henze reactions are effective methods for the C1-formylation of the 6-chloroisoquinoline core, which can be synthesized via the Pomeranz-Fritsch reaction. The choice of pathway may depend on the availability of reagents, scalability, and the desired purity of the final product. The experimental protocols and data provided herein, based on well-established and analogous reactions, serve as a valuable resource for researchers and professionals in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Chloroisoquinoline-6-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from chemical supplier data and predictions based on structurally related compounds. It aims to serve as a foundational resource for researchers, highlighting the compound's potential as a versatile building block in medicinal chemistry and materials science.

Core Physicochemical Properties

1-Chloroisoquinoline-6-carbaldehyde is a halogenated heterocyclic aldehyde. The isoquinoline scaffold is a key structural motif in many biologically active compounds, and the presence of a chlorine atom and a carbaldehyde group offers reactive sites for further chemical modification.[1]

Table 1: Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-chloroisoquinoline-6-carbaldehyde | N/A |

| CAS Number | 1211528-19-6 | [2] |

| Molecular Formula | C₁₀H₆ClNO | [3] |

| Molecular Weight | 191.61 g/mol | [3] |

| Physical State | Solid | [3] |

| MDL Number | MFCD15526625 | [2][3] |

| SMILES | O=Cc1ccc2c(c1)ccnc2Cl | [2] |

| InChI | 1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H | [3] |

| InChIKey | UGSADBAYHQRKOC-UHFFFAOYSA-N | [3] |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| Solubility | Data not available |[4] |

Spectroscopic Profile (Predicted)

While experimentally verified spectroscopic data is not widely published, the following characteristics can be predicted based on the compound's structure and data from analogous molecules.[4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals & Rationale |

|---|---|

| ¹H NMR | - Aldehyde Proton (CHO): Expected as a singlet in the highly deshielded region (δ 9-10 ppm).[4] - Aromatic Protons: Complex splitting patterns are expected in the aromatic region (δ 7-9 ppm) due to the substituted isoquinoline ring system.[4] |

| ¹³C NMR | - Carbonyl Carbon (C=O): Expected in the downfield region typical for aldehydes (δ 190-200 ppm).[4] - Aromatic Carbons: Signals would appear in the δ 120-150 ppm range.[4] |

| Mass Spec. (MS) | - The molecular ion peak would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).[4][5] |

| Infrared (IR) | - C=O Stretch: A strong carbonyl stretching vibration for the aldehyde is anticipated around 1700 cm⁻¹.[4][5] - Aromatic C-H Stretch: Expected above 3000 cm⁻¹.[5] - C=C and C=N Stretch: Vibrations from the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region.[5] - C-Cl Stretch: A vibration would likely be observed in the fingerprint region.[5] |

Chemical Reactivity and Stability

The chemical reactivity of 1-Chloroisoquinoline-6-carbaldehyde is primarily influenced by its three key features: the aldehyde group, the chloro substituent, and the isoquinoline ring system.[4]

-

Aldehyde Group: This group is a versatile handle for various transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.[4][6]

-

Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. It can also participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.[6]

-

Isoquinoline Nitrogen: The nitrogen atom provides a site for protonation in acidic media or quaternization reactions.[4][7]

Stability: As an aromatic aldehyde, this compound is susceptible to degradation under strong acidic or basic conditions.[7] In the presence of a strong base, it may undergo a Cannizzaro reaction, a disproportionation that yields the corresponding alcohol and carboxylic acid.[7] For storage, it is recommended to keep the solid compound in a cool, dry, dark place, preferably under an inert atmosphere.[7] Solutions should be prepared fresh before use.[7]

Caption: Key reactive sites and potential transformations.

Experimental Protocols

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds and represents a viable route for introducing the aldehyde group onto a pre-formed 1-chloroisoquinoline ring.[8][9]

Protocol:

-

Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.[8]

-

Formylation Reaction: Dissolve 1-chloroisoquinoline (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture, typically between 70-90°C, for several hours.[8][9]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[8][9] Neutralize the solution by adding a base (e.g., sodium hydroxide or sodium bicarbonate solution) until basic.[8] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.[8][9]

Caption: Proposed Vilsmeier-Haack synthesis workflow.

For comprehensive characterization of the synthesized compound, the following analytical techniques are recommended.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field spectrometer (400 MHz or higher) to enable unambiguous assignment of all proton and carbon signals.[5]

-

-

Mass Spectrometry (MS):

-

Analysis: Obtain a high-resolution mass spectrum (HRMS) using a suitable ionization technique (e.g., ESI or APCI) to confirm the elemental composition by determining the accurate mass of the molecular ion.[5]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum directly using an Attenuated Total Reflectance (ATR) accessory.[5][10]

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.[5]

-

Conclusion

1-Chloroisoquinoline-6-carbaldehyde is a promising, yet underexplored, chemical entity.[1] Its bifunctional nature, featuring reactive aldehyde and chloro groups, makes it a valuable building block for creating diverse molecular libraries for screening in drug discovery and materials science.[1][6] This guide summarizes the available and predicted data for this compound. A significant need exists for comprehensive experimental characterization to determine its precise physical constants, obtain detailed spectroscopic data, and explore its biological activities to unlock its full potential.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Chloroisoquinoline-6-carbaldehyde | CAS 1211528-19-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1-Chloroisoquinoline-6-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-6-carbaldehyde, including its chemical identity and structure. Due to a notable scarcity of specific experimental data for this compound in publicly available literature, and frequent isomeric confusion, this guide also presents extensive technical information for the closely related and more thoroughly documented isomer, 6-Chloroisoquinoline-1-carbaldehyde. This dual focus aims to provide a valuable resource for researchers working with substituted chloroisoquinoline aldehydes.

Part 1: 1-Chloroisoquinoline-6-carbaldehyde

1-Chloroisoquinoline-6-carbaldehyde is a distinct chemical entity with the aldehyde group at the 6-position and the chlorine atom at the 1-position of the isoquinoline ring.

Chemical Identification and Properties

Below is a summary of the available identification and property data for 1-Chloroisoquinoline-6-carbaldehyde.

| Property | Data | Reference(s) |

| CAS Number | 1211528-19-6 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO | [3] |

| Molecular Weight | 191.61 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES | O=Cc1ccc2c(c1)ccnc2Cl | [1] |

| InChI Key | UGSADBAYHQRKOC-UHFFFAOYSA-N | [3] |

Molecular Structure

Caption: Molecular structure of 1-Chloroisoquinoline-6-carbaldehyde.

Part 2: 6-Chloroisoquinoline-1-carbaldehyde - A Well-Characterized Isomer

In contrast to the limited data on the 6-carbaldehyde isomer, a significant body of literature and technical data is available for 6-Chloroisoquinoline-1-carbaldehyde. This compound is a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents.[4][5]

Chemical Identification and Properties

| Property | Data | Reference(s) |

| CAS Number | 1537415-87-4 | [5] |

| Molecular Formula | C₁₀H₆ClNO | [5] |

| Molecular Weight | 191.61 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Melting Point | 92–93 °C | [5] |

Predicted and Comparative Spectroscopic Data

Direct experimental spectroscopic data is limited, but predicted values and data from analogous compounds provide a strong basis for characterization.[6][7]

Table of Predicted Spectroscopic Data for 6-Chloroisoquinoline-1-carbaldehyde

| Technique | Data | Reference(s) |

| ¹H NMR | Predicted chemical shifts (in CDCl₃): ~10.2 ppm (s, 1H, CHO), ~8.6 ppm (d, 1H), ~8.3 ppm (d, 1H), ~8.0 ppm (d, 1H), ~7.8 ppm (d, 1H), ~7.7 ppm (dd, 1H) | [6] |

| ¹³C NMR | Predicted chemical shifts (in CDCl₃): ~193 ppm (C=O), with aromatic carbons appearing in the δ 120-150 ppm region. | [6][8] |

| IR | Predicted characteristic peaks (cm⁻¹): ~1700 (C=O stretch, aldehyde), ~3050 (Aromatic C-H stretch), ~1600, ~1480 (C=C, C=N stretch), ~830 (C-Cl stretch) | [6] |

| MS (EI) | Predicted m/z: 191/193 (M⁺/M⁺+2, ~3:1 ratio, characteristic of a single chlorine atom), 190/192 (loss of H), 162/164 (loss of CO) | [6] |

| HRMS (ESI-TOF) | Calculated for C₁₀H₇ClNO [M+H]⁺: 192.0216, Found: 192.0211 | [5] |

Experimental Protocols: Synthesis

Multiple synthetic routes for 6-Chloroisoquinoline-1-carbaldehyde have been proposed, leveraging established organic chemistry methodologies.[9]

1. Synthesis via Pomeranz-Fritsch and Vilsmeier-Haack Reactions

A common strategy involves the initial synthesis of the 6-chloroisoquinoline core, followed by formylation at the C1 position.[9][10]

-

Step 1: Synthesis of 6-Chloroisoquinoline (Pomeranz-Fritsch Reaction)

-

Schiff Base Formation: A mixture of 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal is stirred in a solvent like ethanol at room temperature.[10] The solvent is then removed under reduced pressure to yield the crude Schiff base.[10]

-

Cyclization: The crude Schiff base is added slowly to a stirred, cold (0-10 °C) strong acid catalyst, such as concentrated sulfuric acid.[10] The mixture is then heated (e.g., 80°C for 4 hours) to effect cyclization.[9]

-

Work-up: The reaction mixture is cooled, poured onto crushed ice, and neutralized with a base (e.g., sodium hydroxide). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.[9] The crude product is purified by recrystallization or column chromatography.[9]

-

-

Step 2: Formylation of 6-Chloroisoquinoline (Vilsmeier-Haack Reaction)

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to cooled (0 °C) N,N-dimethylformamide (DMF), keeping the temperature below 10 °C. The mixture is stirred to ensure complete formation of the reagent.[9]

-

Formylation: A solution of 6-chloroisoquinoline in DMF is added to the Vilsmeier reagent, and the mixture is heated (e.g., 90°C for 6-8 hours).[9]

-

Work-up and Purification: The cooled reaction mixture is poured onto crushed ice and basified. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.[9]

-

Caption: Proposed two-stage synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

2. Synthesis via Oxidation

An alternative plausible route is the oxidation of 6-chloro-1-methylisoquinoline.[6]

-

Protocol:

-

To a solution of 6-chloro-1-methylisoquinoline in dioxane, add selenium dioxide (SeO₂).[6]

-

Heat the reaction mixture to reflux and monitor progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the mixture and filter to remove selenium metal.[6]

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the final compound.[6]

-

Experimental Protocols: Structure Elucidation

A combination of modern analytical techniques is required for unambiguous structure elucidation.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[6]

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field spectrometer (≥400 MHz) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.[6]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Use a suitable ionization technique (e.g., ESI) to determine the accurate mass of the molecular ion, confirming the elemental composition.[6]

-

-

Infrared (IR) Spectroscopy:

Caption: Workflow for the structural elucidation of the synthesized compound.[6]

Applications in Drug Development

The 6-Chloroisoquinoline-1-carbaldehyde scaffold is a promising starting point for developing novel therapeutic agents. The aldehyde group serves as a versatile handle for creating diverse compound libraries through reactions like condensation and reductive amination.[9]

-

Anticancer Potential: Thiosemicarbazone derivatives of isoquinoline-1-carboxaldehydes have demonstrated significant antineoplastic activity.[11]

-

Antimicrobial and Anti-inflammatory Activity: Schiff bases and other derivatives are being investigated for their potential as antimicrobial and anti-inflammatory agents.[11] The ability of isoquinoline derivatives to inhibit nitric oxide (NO) production is a key area of interest for developing new anti-inflammatory drugs.[11]

This guide highlights the available information for 1-Chloroisoquinoline-6-carbaldehyde and provides an in-depth look at its more studied isomer, 6-Chloroisoquinoline-1-carbaldehyde. Researchers should exercise caution and verify the identity of their materials, as isomeric confusion is common. The detailed protocols and data for the 1-carbaldehyde isomer offer a solid foundation for further research and development in this area of medicinal chemistry.

References

- 1. 1-Chloroisoquinoline-6-carbaldehyde | CAS 1211528-19-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 3. 1-Chloroisoquinoline-6-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to 1-Chloroisoquinoline-6-carbaldehyde and Its Isomers in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-chloroisoquinoline-6-carbaldehyde and its positional isomer, 6-chloroisoquinoline-1-carbaldehyde, as pivotal building blocks in the landscape of medicinal chemistry. The isoquinoline core is a well-established privileged scaffold, forming the foundation of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic incorporation of a chlorine atom and a reactive carbaldehyde group onto this framework offers a versatile platform for the synthesis of novel therapeutic agents.

While both isomers hold potential, a significant disparity exists in the currently available scientific literature. This guide will begin by addressing the commercially available, yet less documented, 1-chloroisoquinoline-6-carbaldehyde, followed by a comprehensive overview of the more extensively studied 6-chloroisoquinoline-1-carbaldehyde, covering its synthesis, chemical reactivity, and applications in drug discovery.

The Landscape of Chloroisoquinoline-carbaldehyde Isomers

A critical point of clarification for researchers is the distinction between two key positional isomers:

-

1-Chloroisoquinoline-6-carbaldehyde (CAS 1211528-19-6): This isomer, specified in the topic, is commercially available from several chemical suppliers.[1][2][3][4] However, detailed public-domain literature regarding its synthesis, specific applications, and biological activity is sparse.

-

6-Chloroisoquinoline-1-carbaldehyde (CAS 1537415-87-4): In contrast, this isomer is the subject of more extensive research and documentation, particularly concerning its synthesis and potential as a precursor for various bioactive molecules.[5]

This guide will focus primarily on the latter, given the wealth of available data, while presenting all accessible information for the former.

Physicochemical Properties

The position of the chloro and carbaldehyde groups influences the molecule's electronic properties, reactivity, and potential interactions with biological targets. A summary of their key properties is presented below.

| Property | 1-Chloroisoquinoline-6-carbaldehyde | 6-Chloroisoquinoline-1-carbaldehyde |

| CAS Number | 1211528-19-6[1][2][3] | 1537415-87-4[5] |

| Molecular Formula | C₁₀H₆ClNO[1] | C₁₀H₆ClNO[5] |

| Molecular Weight | 191.62 g/mol | 191.61 g/mol [5] |

| Appearance | Not specified in available literature | Yellow solid[5] |

| Melting Point | Not specified in available literature | 92–93 °C[5] |

| SMILES | O=Cc1ccc2c(c1)ccnc2Cl[3] | O=Cc1c(Cl)ncc2cc(Cl)ccc12 (SMILES for related structures) |

| LogP | 2.28 (Predicted)[2] | Data not available |

Synthesis of Chloroisoquinoline-carbaldehyde Scaffolds

Proposed Synthetic Pathways for 6-Chloroisoquinoline-1-carbaldehyde

Two primary multi-step synthetic routes are commonly cited: the Pomeranz-Fritsch reaction followed by Vilsmeier-Haack formylation, and the Reissert-Henze reaction.

This approach first constructs the 6-chloroisoquinoline core, which is then formylated to introduce the aldehyde group at the C1 position.[6][7]

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 mol) and 2,2-diethoxyethylamine (1.1 mol) in toluene (500 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

Cyclization: Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid (500 mL) with vigorous stirring.

-

Allow the mixture to warm to room temperature and then heat at 80°C for 4 hours.[6]

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Basify the solution with concentrated sodium hydroxide to pH >10, keeping the temperature below 20°C.

-

Extract the aqueous layer with dichloromethane (3 x 300 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 6-chloroisoquinoline.

-

Vilsmeier Reagent Preparation: In a three-necked flask, cool N,N-dimethylformamide (3.0 mol) to 0°C in an ice-salt bath.

-

Add phosphorus oxychloride (3.0 mol) dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 30 minutes.

-

Formylation: Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture at 90°C for 6-8 hours, monitoring by TLC.

-

Work-up: Cool the mixture and pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 400 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude solid by recrystallization or column chromatography to yield 6-chloroisoquinoline-1-carbaldehyde.[6]

This alternative method introduces the carbaldehyde group at the C-1 position via a Reissert compound intermediate.[8]

-

N-Oxidation: Dissolve 6-chloroisoquinoline in a suitable solvent (e.g., glacial acetic acid). Add an oxidizing agent, such as m-CPBA or 30% hydrogen peroxide, portion-wise at 0°C. Stir until the starting material is consumed (monitor by TLC). Work up by neutralizing and extracting the N-oxide.

-

Reissert Compound Formation: Dissolve the 6-chloroisoquinoline N-oxide in an anhydrous solvent like dichloromethane under an inert atmosphere. Add a cyanide source (e.g., KCN in a two-phase system or TMSCN). Cool to 0°C and slowly add an acylating agent like benzoyl chloride. Stir at room temperature until the N-oxide is consumed.

-

Hydrolysis: The resulting Reissert compound is then hydrolyzed (specific conditions not detailed in the snippets) to yield the final product.

-

Purification: Purify the final 6-chloroisoquinoline-1-carbaldehyde by column chromatography or recrystallization.[8]

Chemical Reactivity and Derivative Synthesis

The aldehyde functionality of chloroisoquinoline-carbaldehydes is a versatile handle for a wide range of chemical transformations, making it a valuable precursor for creating libraries of novel compounds.[6][9]

Key Transformations of the Aldehyde Group

-

Reductive Amination: To introduce diverse amine-containing side chains.[9]

-

Condensation Reactions: To form Schiff bases, hydrazones, and thiosemicarbazones.[6][10][11]

-

Wittig and Olefination Reactions: To extend the carbon framework.[6]

-

Oxidation: To form the corresponding carboxylic acid.[6]

-

Reduction: To form the corresponding alcohol.[12]

-

In a round-bottom flask, dissolve 6-chloroisoquinoline-1-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the desired substituted primary amine (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to allow the Schiff base product to crystallize.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological data for 1-chloroisoquinoline-6-carbaldehyde is lacking, the broader class of chloroisoquinoline derivatives, and specifically derivatives of the 6-chloro-1-carbaldehyde isomer, have shown significant promise in several therapeutic areas.[5][10]

Anticancer Activity

Derivatives of isoquinoline-1-carboxaldehyde, particularly thiosemicarbazones, have demonstrated potential as antineoplastic agents.[10] Studies on related compounds suggest that these molecules can exert cytotoxic effects through multiple mechanisms, including the disruption of the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage, ultimately triggering apoptosis in cancer cells.[10]

Antimicrobial Activity

Schiff bases derived from related chloroquinoline-carbaldehydes have been screened for antimicrobial activity, with some showing moderate efficacy against Escherichia coli and Candida albicans. This suggests that Schiff base derivatives of 6-chloroisoquinoline-1-carbaldehyde could be a productive area for the discovery of new antimicrobial agents.[10]

Anti-inflammatory Potential

Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. A key strategy in developing novel anti-inflammatory drugs is the inhibition of nitric oxide (NO) production in macrophages. The evaluation of 6-chloroisoquinoline-1-carbaldehyde derivatives for their capacity to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages could reveal their potential as anti-inflammatory agents.[10]

A General Workflow for Biological Screening

The development of new drugs from these building blocks follows a logical progression from synthesis to biological evaluation.

Conclusion

1-Chloroisoquinoline-6-carbaldehyde and its isomer 6-chloroisoquinoline-1-carbaldehyde represent valuable and versatile building blocks in medicinal chemistry. While a significant knowledge gap exists for the 1-chloro-6-carbaldehyde isomer, its commercial availability provides an opportunity for new research avenues. The extensive documentation on the synthesis and reactivity of 6-chloroisoquinoline-1-carbaldehyde underscores its utility as a scaffold for generating diverse molecular libraries. The demonstrated potential of its derivatives in anticancer, antimicrobial, and anti-inflammatory research highlights the promise of this compound class. This technical guide provides a foundational resource to aid researchers and scientists in the synthesis and exploration of these and related compounds for the development of novel therapeutic agents.

References

- 1. 1211528-19-6 | MFCD15526625 | 1-chloroisoquinoline-6-carbaldehyde [aaronchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1-Chloroisoquinoline-6-carbaldehyde | CAS 1211528-19-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical and Predicted NMR Spectra of 6-Chloroisoquinoline-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloroisoquinoline-1-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential as a versatile intermediate in medicinal chemistry and materials science.[1] The isoquinoline scaffold is a key structural motif in numerous biologically active compounds and natural products.[1] The strategic placement of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 1-position is anticipated to substantially influence its chemical reactivity and biological properties.[1] Accurate structural elucidation through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to understanding its structure-activity relationships and advancing its application in research and development.[1]

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 6-Chloroisoquinoline-1-carbaldehyde. Due to the limited availability of direct experimentally verified data in published literature, this document relies on predicted values and data from structurally analogous compounds to serve as a foundational resource.[1][2][3]

Note on Nomenclature: The available scientific data pertains to 6-Chloroisoquinoline-1-carbaldehyde. This document will focus on this isomer.

Predicted Spectroscopic Data

While detailed, experimentally verified spectroscopic data for 6-Chloroisoquinoline-1-carbaldehyde is not widely published, predictions can be made with a high degree of confidence based on the analysis of structurally related compounds like 6-chloroquinoline and isoquinoline-1-carbaldehyde.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to feature distinct signals for the aldehyde proton and the aromatic protons on the isoquinoline ring.[2] The aldehyde proton is characteristically found in the downfield region (δ 9-10 ppm) as a singlet.[2] The aromatic protons are expected to display complex splitting patterns between δ 7-9 ppm.[2]

Table 1: Predicted ¹H NMR Data for 6-Chloroisoquinoline-1-carbaldehyde (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-1 (CHO) | ~10.2 | s | - | Aldehyde proton, deshielded.[1] |

| H-3 | ~8.6 | d | ~5.5 | Alpha to nitrogen, deshielded.[1] |

| H-4 | ~7.8 | d | ~5.5 | Beta to nitrogen.[1] |

| H-5 | ~8.0 | d | ~8.8 | Peri-position to chlorine, deshielded.[1] |

| H-7 | ~7.7 | dd | ~8.8, ~2.0 | Ortho and meta coupling.[1] |

| H-8 | ~8.3 | d | ~2.0 | Meta coupling to H-7.[1] |

(Data sourced from BenchChem)[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show ten distinct signals. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-200 ppm, while the aromatic carbons will appear in the δ 120-150 ppm region.[2]

Table 2: Predicted ¹³C NMR Data for 6-Chloroisoquinoline-1-carbaldehyde (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (CHO) | ~193 | Aldehyde carbonyl carbon.[1] |

| C-1a | ~152 | Carbon bearing the aldehyde group.[1] |

| C-3 | ~144 | Alpha to nitrogen.[1] |

| C-4 | ~122 | Beta to nitrogen.[1] |

| C-4a | ~138 | Bridgehead carbon.[1] |

| C-5 | ~129 | |

| C-6 | ~136 | Carbon bearing the chlorine atom.[1] |

| C-7 | ~130 | |

| C-8 | ~128 | |

| C-8a | ~129 | Bridgehead carbon.[1] |

(Data sourced from BenchChem)[1]

Comparative Experimental Data: Isoquinoline-6-carbaldehyde

For comparative purposes, the experimental NMR data for the related compound Isoquinoline-6-carbaldehyde is presented below. The absence of the chloro group and the different positioning of the carbaldehyde group will influence chemical shifts relative to the target molecule.[3]

Table 3: Experimental ¹H and ¹³C NMR Data for Isoquinoline-6-carbaldehyde (in CDCl₃)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H NMR | |||

| Aldehyde-H | 10.37 | s | - |

| H-1 | 9.31 | s | - |

| H-3 | 8.96 | d | 6.0 |

| H-4 | 8.69 | d | 6.0 |

| H-5, H-7 | 8.20 | t | 8.2 |

| H-8 | 7.75 | dd | 8.0, 7.3 |

| ¹³C NMR | |||

| C=O | 192.7 | ||

| C-1 | 153.0 | ||

| C-3 | 146.4 | ||

| C-4a | 140.0 | ||

| C-6 | 134.9 | ||

| C-8a | 133.4 | ||

| C-5 | 130.7 | ||

| C-8 | 128.8 | ||

| C-7 | 126.7 | ||

| C-4 | 117.9 |

(Data sourced from Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes...)[4]

Experimental Protocols for NMR Spectroscopy

The following section details a generalized experimental protocol for the acquisition of NMR spectra for compounds like 6-Chloroisoquinoline-1-carbaldehyde.

Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy

-

Instrument: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

-

Technique: A standard 1D proton NMR experiment is typically sufficient.[6]

-

Key Parameters:

-

Number of Scans: 8 to 16 scans are usually adequate for sufficient signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-2 seconds is standard.[6]

-

Acquisition Time: Typically 2-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate all signals.

¹³C NMR Spectroscopy

-

Instrument: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Technique: A standard 1D proton-decoupled ¹³C NMR experiment is used to simplify the spectrum to singlets for each unique carbon.[1][7]

-

Key Parameters:

-

Decoupling: Utilize broadband proton decoupling.[7]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay (d1): A 2-second delay is common.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Quaternary carbons may appear weaker due to longer relaxation times.[8]

2D NMR Experiments (for Unambiguous Assignment)

For definitive structural confirmation, 2D NMR experiments are crucial:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent in the spin system.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and assigning quaternary carbons.[7]

Visualizations: Workflows and Pathways

To contextualize the role of NMR analysis, the following diagrams illustrate key logical and experimental workflows relevant to the study of 6-Chloroisoquinoline-1-carbaldehyde.

Caption: Workflow for Synthesis and Structural Elucidation.

Caption: Hypothetical Signaling Pathway Inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. sc.edu [sc.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 6-Chloroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 6-chloroisoquinoline, a critical reaction for synthesizing valuable chemical intermediates. The isoquinoline scaffold is a core component in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1] The presence of a chlorine atom at the 6-position and the introduction of a reactive carbaldehyde group make the resulting product, 6-chloroisoquinoline-1-carbaldehyde, a versatile building block for drug discovery and medicinal chemistry.[1][2]

While specific, dedicated studies on the formylation of 6-chloroisoquinoline are not extensively detailed in publicly available literature, a reliable synthetic pathway can be established based on well-documented organic chemistry methodologies for analogous compounds.[1] This document outlines the reaction mechanism, detailed experimental protocols, and predicted analytical data for the resulting product.

Reaction Mechanism

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3] The reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the substrate.[4][5]

Stage 1: Formation of the Vilsmeier Reagent The reaction's success is contingent on the efficient in-situ formation of the Vilsmeier reagent, a chloroiminium salt.[6] This electrophilic species is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][6][7] The nitrogen atom in DMF attacks the phosphorus atom of POCl₃, leading to the formation of the reactive iminium cation, [(CH₃)₂N=CHCl]⁺, which is the key electrophile.[8][9]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The 6-chloroisoquinoline substrate, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.[3][4] The position of formylation on the isoquinoline ring is directed by the electronic effects of the existing substituents.[6] A chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[6] However, the reaction can proceed, often requiring heat, with substitution favoring positions that are least deactivated.[1][6] In the case of 6-chloroisoquinoline, formylation plausibly occurs at the C1 position.

The electrophilic attack results in the formation of an iminium ion intermediate.[7] This intermediate is then hydrolyzed during the aqueous work-up step to yield the final aldehyde product, 6-chloroisoquinoline-1-carbaldehyde.[3][6]

Caption: The Vilsmeier-Haack reaction pathway for 6-chloroisoquinoline.

Experimental Protocols

While a specific protocol for 6-chloroisoquinoline is not widely published, the following is a generalized and robust procedure adapted from methodologies for analogous isoquinoline and quinoline syntheses.[1][10]

2.1. Materials and Reagents

-

6-Chloroisoquinoline (1.0 equivalent)

-

N,N-Dimethylformamide (DMF), anhydrous (3.0-5.0 equivalents)[6]

-

Phosphorus oxychloride (POCl₃) (3.0 equivalents) or Phosphorus pentachloride (PCl₅)[1][10]

-

Crushed ice / Ice water

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution for neutralization[6][11]

-

Ethyl acetate or Dichloromethane for extraction[6]

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

2.2. Step-by-Step Procedure

Caption: Generalized experimental workflow for the synthesis of 6-chloroisoquinoline-1-carbaldehyde.

1. Preparation of the Vilsmeier Reagent:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3.0 mol).[1][6]

-

Cool the flask to 0°C in an ice-salt bath.[1]

-

Add phosphorus oxychloride (3.0 mol) dropwise with constant stirring, ensuring the internal temperature is maintained below 10°C.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]

2. Formylation Reaction:

-

Dissolve 6-chloroisoquinoline (1.0 mol) in a minimal amount of anhydrous DMF.[6]

-

Add this solution dropwise to the pre-formed Vilsmeier reagent.[1][6]

-

Once the addition is complete, heat the reaction mixture to a temperature between 60°C and 90°C.[1][6] The optimal temperature depends on the substrate's reactivity; less reactive substrates often require heating.[6]

-

The reaction time can vary from a few hours to overnight.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

3. Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[11]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[11]

-

Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide solution, until a pH of >10 is reached, keeping the temperature below 20°C.[1][6] This step facilitates the hydrolysis of the iminium salt to the aldehyde.[6]

-

The product may precipitate as a solid. If so, collect it by filtration, wash thoroughly with cold water, and dry under a vacuum.[6][11]

-

If the product does not precipitate, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate (e.g., 3 x 400 mL).[1][6]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[1][4]

-

Purify the crude solid by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.[1]

Quantitative and Spectroscopic Data

Direct experimental data for 6-chloroisoquinoline-1-carbaldehyde is not widely published. The following tables summarize predicted spectroscopic data based on analysis of structurally analogous compounds.[12][13]

Table 1: Predicted Mass Spectrometry Data for C₁₀H₆ClNO [2][12]

| Property | Predicted Value | Notes |

| Monoisotopic Mass | 191.0138 m/z | |

| Molecular Ion (M⁺) | m/z 191/193 | Characteristic isotopic pattern for one chlorine atom (~3:1 ratio) |

| Key Fragments | m/z 190/192 (loss of H), 162/164 (loss of CO) |

Table 2: Predicted NMR Spectroscopic Data [2][12]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~10.2 | s | Aldehyde proton (CHO) |

| ~8.6 | d | H-3 (alpha to nitrogen) | |

| ~8.3 | d | H-8 | |

| ~8.0 | d | H-5 (peri-position to chlorine) | |

| ~7.8 | d | H-4 (beta to nitrogen) | |

| ~7.7 | dd | H-7 | |

| ¹³C | ~193 | - | Carbonyl carbon (C=O) |

| ~152 | - | C-1a (carbon bearing the aldehyde) | |

| ~136 | - | C-6 (carbon bearing chlorine) | |

| ~128-130 | - | Remaining aromatic carbons (C-4a, C-5, C-7, C-8, C-8a) |

Table 3: Predicted Infrared (IR) Spectroscopy Data [2][12]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~1700 | Carbonyl (C=O) stretch | Strong |

| ~1600, ~1480 | Aromatic C=C and C=N stretch | Medium |

| ~830 | C-Cl stretch | Medium |

Troubleshooting and Optimization

-

Low or No Yield: This common issue can stem from poor reagent quality. Always use fresh, anhydrous DMF and POCl₃.[6] Wet DMF can contain dimethylamine, which reduces the effectiveness of the Vilsmeier reagent.[6] Insufficient heating or reaction time may also lead to incomplete conversion, which should be monitored by TLC.[6]

-

Side Product Formation: If the isoquinoline substrate contains other nucleophilic groups (e.g., -OH, -NH₂), they may react with POCl₃ or the Vilsmeier reagent.[6] Protecting these sensitive groups before the reaction is advisable.[6] Overly high temperatures can also lead to product decomposition.[6]

-

Difficult Purification: If the product is oily or purification is challenging due to impurities of similar polarity, trituration with a non-polar solvent may induce solidification.[11] Optimizing column chromatography conditions (e.g., solvent system) is also crucial.[11]

-

Exothermic Reaction: The formation of the Vilsmeier reagent can be highly exothermic.[11] Ensure adequate cooling and slow, dropwise addition of POCl₃ to maintain temperature control, especially during scale-up.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Carbaldehyde Group in Isoquinolines: A Hub of Reactivity and a Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of a carbaldehyde group onto this privileged heterocyclic system unlocks a vast potential for chemical diversification, rendering isoquinoline carbaldehydes versatile intermediates in the synthesis of complex molecules and potential drug candidates.[2][3] This technical guide provides a comprehensive overview of the stability and reactivity of the carbaldehyde group in isoquinolines, offering detailed experimental protocols for key transformations and insights into its role in modulating biological signaling pathways.

Stability of the Isoquinoline Carbaldehyde Core

The stability of an isoquinoline carbaldehyde is influenced by the electronic properties of the isoquinoline ring system and the ambient conditions. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring enhances the electrophilicity of the carbonyl carbon, making the aldehyde group susceptible to both nucleophilic attack and degradation under certain conditions.[4]

Aromatic aldehydes like isoquinoline carbaldehyde can be sensitive to both acidic and basic environments. Under acidic conditions, the primary degradation pathway can be the acid-catalyzed hydration of the aldehyde to form a geminal diol, which is typically a reversible process. The nitrogen atom of the isoquinoline ring is also susceptible to protonation in acidic media, which can further influence the molecule's overall electron density and reactivity.

In strongly basic conditions and in the absence of α-hydrogens, isoquinoline carbaldehydes can undergo the Cannizzaro reaction. This disproportionation reaction involves two molecules of the aldehyde reacting to form the corresponding primary alcohol and carboxylic acid.

For optimal stability and to prevent degradation, isoquinoline carbaldehydes should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. Solutions should be prepared fresh, and buffered conditions should be considered for reactions sensitive to pH fluctuations.

Reactivity and Key Transformations of the Carbaldehyde Group

The electrophilic carbonyl carbon of the carbaldehyde group is a prime target for a wide array of nucleophiles, making it a highly versatile functional handle for synthetic chemists.[4] This reactivity allows for the construction of diverse molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Key reactions of the isoquinoline carbaldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. This transformation is fundamental in the synthesis of isoquinoline carboxylic acid derivatives, which are themselves valuable intermediates and biologically active compounds.

Reduction to Primary Alcohol

The reduction of the carbaldehyde to a primary alcohol is a common transformation that can be achieved using mild reducing agents like sodium borohydride. This reaction provides access to isoquinoline methanol derivatives.

Carbon-Carbon Bond Forming Reactions

The ability of the carbaldehyde group to participate in carbon-carbon bond-forming reactions is central to its utility in synthetic chemistry. Reactions such as the Wittig reaction and Knoevenagel condensation allow for the introduction of new carbon frameworks and functional groups.

Table 1: Summary of Key Reactions of Isoquinoline Carbaldehydes

| Reaction | Reagents and Conditions | Product |

| Oxidation | Jones reagent (CrO₃ in H₂SO₄), acetone, 0 °C | Isoquinoline carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄), methanol, 0 °C to room temperature | Isoquinoline methanol |

| Wittig Reaction | Phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane), toluene, reflux | (E)-alkenyl isoquinoline derivative |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), weak base catalyst (e.g., piperidine), ethanol, reflux | α,β-unsaturated isoquinoline derivative |

Spectroscopic Characterization

The unambiguous identification and characterization of isoquinoline carbaldehydes and their derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Data for Isoquinoline-1-carbaldehyde

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) singlet around δ 10.39 ppm. Aromatic protons in the range of δ 7.7-9.4 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) resonance around δ 193 ppm. Aromatic carbons in the range of δ 120-155 ppm. |

| IR (KBr) | Strong C=O stretching vibration around 1700 cm⁻¹. C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹. |

| Mass Spectrometry (ESI+) | Molecular ion peak [M+H]⁺ corresponding to the molecular weight. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers. The following sections provide step-by-step procedures for key transformations of isoquinoline carbaldehydes.

Protocol 1: Oxidation of Isoquinoline-1-carbaldehyde to Isoquinoline-1-carboxylic Acid

Materials:

-

Isoquinoline-1-carbaldehyde

-

Acetone

-

Jones reagent (prepared by dissolving 26.72 g of CrO₃ in 23 ml of concentrated H₂SO₄ and diluting with water to 100 ml)

-

Isopropanol

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve isoquinoline-1-carbaldehyde (1.0 mmol) in acetone (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise to the stirred solution until the orange color persists.

-

Stir the mixture at 0 °C for 1 hour.

-

Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

-

Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to be acidic.

-

Extract the product with an organic solvent (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde with a Stabilized Ylide

Materials:

-

6-Chloroisoquinoline-1-carbaldehyde

-

Stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane)

-

Toluene

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloroisoquinoline-1-carbaldehyde (1.0 eq) in toluene.

-

Add the stabilized ylide (1.1 eq) to the solution in one portion.

-

Heat the reaction mixture to reflux (approximately 110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the (E)-alkene.[5]

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 3: Knoevenagel Condensation of 2-Methoxyquinoline-4-carbaldehyde with Malononitrile

Materials:

-

2-Methoxyquinoline-4-carbaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-methoxyquinoline-4-carbaldehyde (1.0 eq).

-

Add malononitrile (1.0 - 1.2 eq) to the flask.

-

Add ethanol (10-20 mL per gram of aldehyde).

-

To this mixture, add a catalytic amount of piperidine (2-3 drops).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Add cold deionized water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and air dry.[1][6]

Role in Modulating Signaling Pathways

Isoquinoline derivatives are known to interact with various biological targets and modulate key signaling pathways implicated in diseases such as cancer and inflammation.[7] The carbaldehyde group serves as a crucial anchor or a reactive pharmacophore that can be transformed to interact with specific residues in target proteins.

One of the critical pathways often implicated is the Mitogen-Activated Protein Kinase (MAPK) / Nuclear Factor-kappa B (NF-κB) pathway.[7] Isoquinoline-1-carboxamides, which can be synthesized from the corresponding carbaldehydes, have been shown to inhibit this pathway.[7] The inhibition of IκB phosphorylation prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]

Experimental and Drug Discovery Workflows

The development of novel therapeutics based on the isoquinoline carbaldehyde scaffold involves a systematic workflow encompassing synthesis, characterization, and biological evaluation.

A typical drug discovery workflow begins with the chemical modification of the starting isoquinoline carbaldehyde to generate a library of diverse derivatives. These compounds are then purified and their structures confirmed using spectroscopic methods. The library is subsequently screened in various in vitro assays to identify "hits" with desired biological activity. Promising hits undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, followed by in vivo studies to evaluate their efficacy and safety in animal models, ultimately leading to the identification of a drug candidate.

Conclusion

The carbaldehyde group on the isoquinoline ring is a feature of immense synthetic value, providing a reactive site for a plethora of chemical transformations. Its strategic manipulation allows for the creation of diverse libraries of compounds with the potential to modulate key biological pathways. A thorough understanding of the stability and reactivity of isoquinoline carbaldehydes, coupled with robust experimental protocols and systematic screening workflows, is paramount for the successful development of novel isoquinoline-based therapeutics. This guide serves as a foundational resource for researchers embarking on this exciting and promising area of drug discovery.

References

- 1. ijcps.org [ijcps.org]

- 2. benchchem.com [benchchem.com]

- 3. name-reaction.com [name-reaction.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-Chloroisoquinoline-6-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] 1-Chloroisoquinoline-6-carbaldehyde represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents.[1] The presence of a reactive carbaldehyde at the 1-position and a chlorine atom at the 6-position provides a versatile platform for generating diverse derivatives, primarily through the formation of thiosemicarbazones and Schiff bases.[1] This technical guide consolidates the current understanding of the potential therapeutic applications of these derivatives, focusing on oncology, infectious diseases, and inflammation. Drawing on data from closely related analogues, this document outlines potential mechanisms of action, key therapeutic targets, and detailed experimental protocols to guide future research and development.

Core Scaffold and Derivatives

1-Chloroisoquinoline-6-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a key intermediate for chemical synthesis.[1] Its molecular formula is C₁₀H₆ClNO, and its molecular weight is 191.61 g/mol .[2] The primary derivatives of interest are synthesized via condensation reactions with the aldehyde group.

-

Thiosemicarbazones: Formed by reacting the carbaldehyde with a thiosemicarbazide. These derivatives are particularly noted for their potent anticancer activity.[3]

-

Schiff Bases: Formed by reacting the carbaldehyde with a primary amine. These compounds have shown promise as antimicrobial and anti-inflammatory agents.[4]

Potential Therapeutic Targets and Mechanisms of Action

Anticancer Activity

Derivatives of isoquinoline-1-carboxaldehyde, especially thiosemicarbazones, are significant candidates for antineoplastic agents.[3]

Primary Target: Induction of Oxidative Stress via Copper Ionophoresis

The most prominent proposed mechanism of action for isoquinoline-based thiosemicarbazones is their function as copper ionophores.[3] These molecules chelate intracellular copper and transport it into the mitochondria.[5] This disrupts the mitochondrial electron transport chain, leading to a cascade of events culminating in apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the production of superoxide and other ROS.

-

DNA Damage: Increased ROS levels cause significant damage to DNA.

-

Apoptosis Induction: The cellular stress and DNA damage trigger programmed cell death.

-

Interference with DNA Synthesis: These compounds have also been found to interfere with DNA synthesis, further contributing to their cytotoxic effects.

A study on a closely related compound, a 6-fluoro isoquinoline thiosemicarbazone (HCT-13), demonstrated that its cytotoxicity is copper-dependent.[5]

Antimicrobial Activity

Schiff base derivatives of heterocyclic aldehydes are well-documented for their antibacterial and antifungal properties.[4] The imine group is crucial for their activity, and the lipophilicity of the molecule, enhanced by the chloro-isoquinoline moiety, likely facilitates its passage through microbial cell membranes.[4] While specific studies on 1-Chloroisoquinoline-6-carbaldehyde Schiff bases are limited, related compounds have shown activity against various pathogens.

Potential Targets:

-

Bacterial cell wall synthesis

-

Bacterial DNA gyrase

-

Fungal ergosterol biosynthesis

Anti-inflammatory Activity

Isoquinoline derivatives have been investigated for their ability to modulate inflammatory pathways. A key target is the inhibition of nitric oxide (NO) production, a hallmark of chronic inflammation.

Primary Target: Inducible Nitric Oxide Synthase (iNOS)

In inflammatory conditions, macrophages are often stimulated by lipopolysaccharide (LPS), leading to the upregulation of iNOS and subsequent overproduction of NO.[6] Isoquinoline derivatives may exert their anti-inflammatory effects by inhibiting the expression or activity of iNOS.[6][7] This can occur through the modulation of upstream signaling pathways such as MAPKs and NF-κB.[7]

Quantitative Data from Analogous Compounds

Direct quantitative data for derivatives of 1-Chloroisoquinoline-6-carbaldehyde are not widely available. The following tables summarize data from structurally related compounds to indicate the potential potency.

Table 1: Anticancer Activity of an Analogous Isoquinoline Thiosemicarbazone

Compound: HCT-13 (6-Fluoro-isoquinoline thiosemicarbazone)

| Cancer Model | Cell Line | Activity Metric | Result (nM) | Reference |

| Pancreatic Cancer | PANC-1 | IC₅₀ | 1 - 200 | [5] |

| Small Cell Lung Carcinoma | H69AR | IC₅₀ | 1 - 200 | [5] |

| Prostate Cancer | PC-3 | IC₅₀ | 1 - 200 | [5] |

| Leukemia | MOLM-13 | IC₅₀ | 1 - 200 | [5] |

Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives

Note: These are not isoquinoline derivatives but represent the potential of the Schiff base functional group.

| Compound | Organism | Activity Metric | Result (µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | MIC | 1.6 | [8] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | MIC | 3.4 | [8] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | MIC | 47.5 | [8] |

| Cyano/Chloro benzaldehyde derivatives | E. coli, S. aureus | MIC | 6.25 | [9] |

Table 3: Representative Anti-inflammatory Activity of Isoquinoline Derivatives

| Compound Class | Assay | Activity Metric | Result (µM) | Reference |

| Chiral pyrazolo isoquinoline derivatives | NO Inhibition (LPS-induced RAW 264.7) | IC₅₀ | 20.76 - 47.8 | [6] |

| Pyrimido-isoquinolin-4-one (IQ3b) | Phosphodiesterase Inhibition | IC₅₀ | 11 | [10] |

Experimental Protocols

Synthesis of Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives.

-

Dissolve 1-Chloroisoquinoline-6-carbaldehyde (1 mmol) in ethanol.

-

Add a solution of the appropriate thiosemicarbazide (1 mmol) in ethanol.

-

Add a catalytic amount of an acid (e.g., sulfuric acid).

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture.

-

Collect the precipitated solid by filtration.

-

Wash the product with cold ethanol and dry to yield the thiosemicarbazone derivative.

-

Purify the product by recrystallization if necessary.

Synthesis of Schiff Base Derivatives

This protocol outlines a standard method for synthesizing Schiff bases.[4]

-

Dissolve 1-Chloroisoquinoline-6-carbaldehyde (1 mmol) in ethanol.

-

Add the desired primary amine (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

-

Upon completion, cool the mixture and collect the solid product by filtration.

-

Wash the product with a suitable solvent and dry.

-

Purify the Schiff base derivative by recrystallization.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

-

Cell Seeding: Seed cancer cells (e.g., 1x10⁴ to 1.5x10⁵ cells/ml) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[12]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an appropriate duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11][12]

-

Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere.[11][12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The reference wavelength should be greater than 650 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Screening: Nitric Oxide (NO) Assay

This assay evaluates the ability of a compound to inhibit NO production in LPS-stimulated macrophages using the Griess reagent.[13][14]

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[13]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[13]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[13]

-

Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[13]

-

Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration by comparison with a sodium nitrite standard curve.[13]

Conclusion and Future Directions